Cas no 2648981-72-8 (1-(Difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene)

1-(Difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene is a versatile organic compound with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its key advantages include a high degree of purity, excellent stability, and ease of handling, making it an ideal building block for complex organic synthesis. The compound exhibits strong nucleophilic and electrophilic properties, which facilitate its use in various chemical transformations.
1-(Difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene structure
2648981-72-8 structure
商品名:1-(Difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene
CAS番号:2648981-72-8
MF:C11H11F2NO2
メガワット:227.20735001564
CID:5599337
PubChem ID:165683096

1-(Difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene 化学的及び物理的性質

名前と識別子

    • 2648981-72-8
    • 1-(difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene
    • EN300-1954636
    • 1-(Difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene
    • インチ: 1S/C11H11F2NO2/c1-11(2,14-7-15)8-4-3-5-9(6-8)16-10(12)13/h3-6,10H,1-2H3
    • InChIKey: KHMGTLAVPILOIG-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1=CC=CC(=C1)C(C)(C)N=C=O)F

計算された属性

  • せいみつぶんしりょう: 227.07578492g/mol
  • どういたいしつりょう: 227.07578492g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 275
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 38.7Ų

1-(Difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1954636-0.5g
1-(difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene
2648981-72-8
0.5g
$946.0 2023-09-17
Enamine
EN300-1954636-5.0g
1-(difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene
2648981-72-8
5g
$2858.0 2023-06-01
Enamine
EN300-1954636-0.25g
1-(difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene
2648981-72-8
0.25g
$906.0 2023-09-17
Enamine
EN300-1954636-10.0g
1-(difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene
2648981-72-8
10g
$4236.0 2023-06-01
Enamine
EN300-1954636-2.5g
1-(difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene
2648981-72-8
2.5g
$1931.0 2023-09-17
Enamine
EN300-1954636-0.05g
1-(difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene
2648981-72-8
0.05g
$827.0 2023-09-17
Enamine
EN300-1954636-1.0g
1-(difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene
2648981-72-8
1g
$986.0 2023-06-01
Enamine
EN300-1954636-0.1g
1-(difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene
2648981-72-8
0.1g
$867.0 2023-09-17
Enamine
EN300-1954636-1g
1-(difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene
2648981-72-8
1g
$986.0 2023-09-17
Enamine
EN300-1954636-10g
1-(difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene
2648981-72-8
10g
$4236.0 2023-09-17

1-(Difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene 関連文献

1-(Difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzeneに関する追加情報

Introduction to 1-(Difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene (CAS No. 2648981-72-8)

1-(Difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene, identified by the CAS number 2648981-72-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of aryl isocyanates, characterized by the presence of an isocyanate functional group (-NCO) attached to a benzene ring, which is further substituted with a difluoromethoxy group and an isocyanatopropane side chain. The unique structural features of this molecule make it a valuable intermediate in the synthesis of various bioactive molecules and advanced polymers.

The difluoromethoxy group (-OCH₂CF₂) introduces fluorine atoms into the molecular framework, which can influence the electronic properties, lipophilicity, and metabolic stability of the resulting derivatives. Fluorinated compounds are widely recognized for their enhanced binding affinity to biological targets, improved pharmacokinetic profiles, and resistance to enzymatic degradation. In recent years, there has been a surge in research focusing on fluorinated heterocycles and aryl compounds due to their potential in drug discovery and development. The incorporation of fluorine atoms into pharmaceuticals has been demonstrated to modulate receptor interactions, prolong drug residence time, and enhance therapeutic efficacy.

The isocyanatopropane moiety (-NCOCH₂CH(CH₃)₂) in 1-(Difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene provides a reactive site for further functionalization through condensation reactions with amines or hydroxyl-containing compounds. This property makes it a versatile building block for synthesizing polyurethanes, polyesters, and other high-performance polymers. The isocyanate group is particularly useful in polymer chemistry due to its ability to form stable covalent bonds with nucleophiles, leading to the formation of urethane linkages (-NHCOO-). These polymers exhibit a range of desirable properties, including thermal stability, mechanical strength, and biodegradability, making them suitable for applications in coatings, adhesives, foams, and biomedical materials.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 1-(Difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene. Modern techniques such as flow chemistry and continuous manufacturing have improved yield rates and reduced purification challenges associated with traditional batch processing. Additionally, green chemistry principles have been integrated into the synthesis of this compound, emphasizing the use of sustainable solvents, minimal waste generation, and energy-efficient processes. These innovations align with global efforts to promote environmentally responsible chemical manufacturing.

In the realm of pharmaceutical research, derivatives of 1-(Difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene have shown promise as key intermediates in the development of novel therapeutic agents. The combination of fluorine substitution and isocyanate functionality offers a scaffold that can be modified to target specific biological pathways. For instance, studies have explored its potential as a precursor for kinase inhibitors, which play a crucial role in treating cancers and inflammatory diseases. The ability to fine-tune molecular properties through structural modifications allows researchers to optimize drug candidates for better efficacy and reduced side effects.

The polymer science applications of this compound are equally compelling. Polyurethanes derived from 1-(Difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene exhibit enhanced hydrolytic stability due to the presence of fluorine atoms, which can slow down degradation processes. This characteristic makes them particularly suitable for use in long-term biomedical devices such as implantable sensors or drug delivery systems. Furthermore, the incorporation of fluorinated segments into polymer backbones can improve material performance under extreme conditions, such as high temperatures or corrosive environments.

As computational chemistry techniques continue to evolve, virtual screening methods are being employed to identify new derivatives of 1-(Difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene with tailored properties. Molecular docking simulations allow researchers to predict binding affinities and interactions between this compound and biological targets with high precision. This approach accelerates the drug discovery pipeline by enabling rapid evaluation of thousands of potential candidates before experimental synthesis.

The industrial production of 1-(Difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene requires stringent quality control measures due to its reactive nature. Isocyanates are known for their reactivity with moisture and other nucleophiles, necessitating careful handling under inert conditions. Advances in process safety have led to the development of closed-system reactors that minimize exposure risks while maintaining high reaction yields. These improvements ensure that manufacturers can produce this compound reliably while adhering to regulatory standards.

Future research directions may explore novel applications of 1-(Difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene in emerging fields such as nanotechnology and energy storage. The compound's ability to form stable polymers with unique properties could be leveraged in developing next-generation materials for batteries or solar cells. Additionally, its potential role in creating smart coatings that respond to environmental stimuli remains an exciting area for investigation.

In conclusion,1-(Difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene (CAS No. 2648981-72-8) is a multifaceted compound with significant implications across pharmaceuticals and materials science. Its structural versatility enables diverse applications ranging from drug development to advanced polymer manufacturing. As research continues to uncover new possibilities for this molecule,1-(Difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene is poised to play an increasingly important role in addressing global challenges through innovative chemical solutions.

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